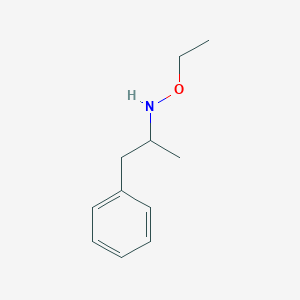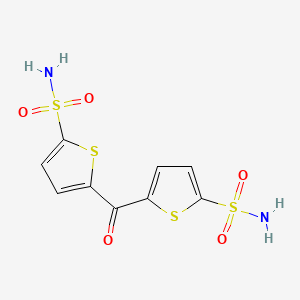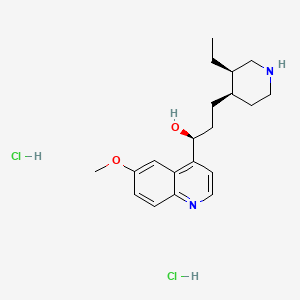
3-(3(R)-Ethyl-4(R)-piperidyl)-1-(6-methoxy-4-quinolyl)-1(S)-propanol dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3®-Ethyl-4®-piperidyl)-1-(6-methoxy-4-quinolyl)-1(S)-propanol dihydrochloride is a complex organic compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is known for its unique structural features and diverse reactivity, making it a valuable subject of study in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3®-Ethyl-4®-piperidyl)-1-(6-methoxy-4-quinolyl)-1(S)-propanol dihydrochloride typically involves multiple steps, including the formation of the piperidyl and quinolyl moieties, followed by their coupling. Common synthetic routes may involve:
Formation of the Piperidyl Moiety: This step often involves the reaction of ethylamine with a suitable precursor to form the piperidyl ring.
Formation of the Quinolyl Moiety: The quinolyl ring can be synthesized through various methods, including the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid.
Coupling Reaction: The final step involves coupling the piperidyl and quinolyl moieties under specific conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages such as increased efficiency, versatility, and sustainability compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
3-(3®-Ethyl-4®-piperidyl)-1-(6-methoxy-4-quinolyl)-1(S)-propanol dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, often using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions can occur at various positions on the piperidyl or quinolyl rings, often using halogenating agents or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce various alcohols or amines.
Scientific Research Applications
3-(3®-Ethyl-4®-piperidyl)-1-(6-methoxy-4-quinolyl)-1(S)-propanol dihydrochloride has numerous applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of various chemical products and intermediates.
Mechanism of Action
The mechanism of action of 3-(3®-Ethyl-4®-piperidyl)-1-(6-methoxy-4-quinolyl)-1(S)-propanol dihydrochloride involves its interaction with specific molecular targets and pathways. This compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 3-(3®-Methyl-4®-piperidyl)-1-(6-methoxy-4-quinolyl)-1(S)-propanol dihydrochloride
- 3-(3®-Propyl-4®-piperidyl)-1-(6-methoxy-4-quinolyl)-1(S)-propanol dihydrochloride
Uniqueness
3-(3®-Ethyl-4®-piperidyl)-1-(6-methoxy-4-quinolyl)-1(S)-propanol dihydrochloride is unique due to its specific ethyl substitution on the piperidyl ring, which can influence its reactivity and biological activity compared to similar compounds with different alkyl substitutions.
Properties
CAS No. |
83255-67-8 |
|---|---|
Molecular Formula |
C20H30Cl2N2O2 |
Molecular Weight |
401.4 g/mol |
IUPAC Name |
(1S)-3-[(3R,4R)-3-ethylpiperidin-4-yl]-1-(6-methoxyquinolin-4-yl)propan-1-ol;dihydrochloride |
InChI |
InChI=1S/C20H28N2O2.2ClH/c1-3-14-13-21-10-8-15(14)4-7-20(23)17-9-11-22-19-6-5-16(24-2)12-18(17)19;;/h5-6,9,11-12,14-15,20-21,23H,3-4,7-8,10,13H2,1-2H3;2*1H/t14-,15+,20-;;/m0../s1 |
InChI Key |
CLFCZKKFEKPUAY-SVPKZEHDSA-N |
Isomeric SMILES |
CC[C@H]1CNCC[C@H]1CC[C@@H](C2=C3C=C(C=CC3=NC=C2)OC)O.Cl.Cl |
Canonical SMILES |
CCC1CNCCC1CCC(C2=C3C=C(C=CC3=NC=C2)OC)O.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


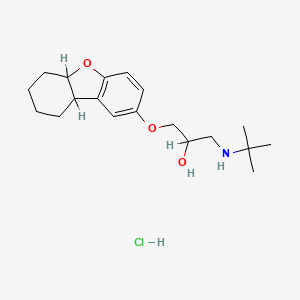
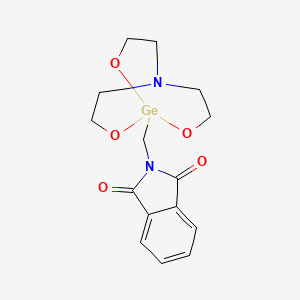
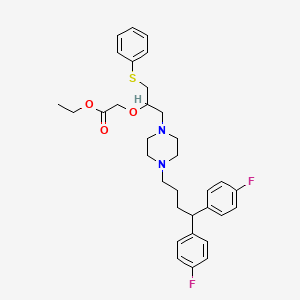
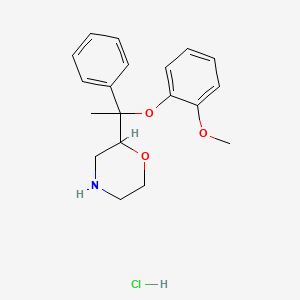

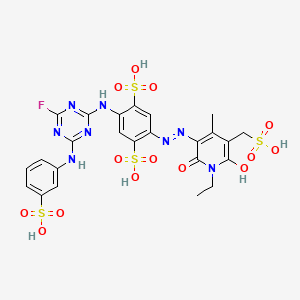
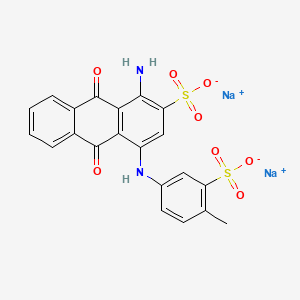
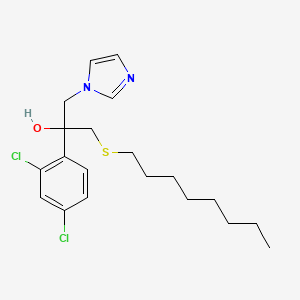
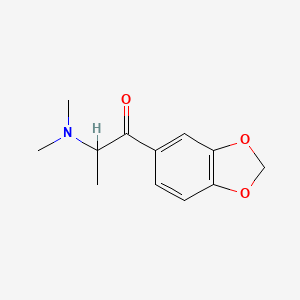
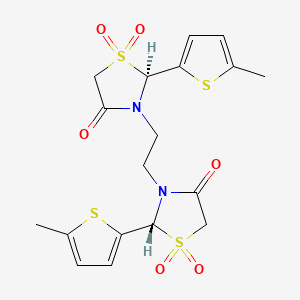
![2-[6-amino-3-[4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[(4-amino-2-hydroxybutyl)amino]-2-hydroxycyclohexyl]oxy-6-(aminomethyl)oxane-3,4,5-triol;sulfuric acid](/img/structure/B12757982.png)

